molecular formula C12H9NO2 B1273752 3-(Pyridin-4-yl)benzoic acid CAS No. 4385-78-8

3-(Pyridin-4-yl)benzoic acid

Cat. No.: B1273752
CAS No.: 4385-78-8
M. Wt: 199.2 g/mol
InChI Key: IYGIZNZSONLPSI-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a benzoic acid moiety substituted with a pyridine ring at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

3-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain metal ions, forming metal-organic frameworks (MOFs) that exhibit selective adsorption properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metal ions can result in the formation of complexes that inhibit certain enzymatic activities . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, it has been found to influence the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-4-yl)benzoic acid can be synthesized through the reaction of benzoic acid with 3-pyridinecarboxaldehyde. This reaction typically occurs under acidic conditions, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is one such method employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted benzoic acids and pyridines .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring at the para position relative to the carboxyl group.

    3-(Pyridin-3-yl)benzoic acid: The pyridine ring is at the meta position.

    3-(Pyridin-2-yl)benzoic acid: The pyridine ring is at the ortho position.

Uniqueness

3-(Pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of MOFs and other advanced materials .

Properties

IUPAC Name

3-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGIZNZSONLPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383782
Record name 3-(Pyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-78-8
Record name 3-(4-Pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-4-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.5 g, 9 mmol) and 4-bromopyridine (1.5 g, 9.9 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was stirred under reflux overnight. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.5 g 3-(pyridin-4-yl)benzoic acid. Yield: 83%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-4-yl)benzoate (450 mg, 2.1 mmol) in MeOH (5 mL) was added an aqueous solution of NaOH (1.5 mL, 0.4M). The mixture was stirred at room temperature for 2 h. The reaction solution was then concentrated, the residue was next dissolved in water and adjusted pH to 5˜6 with the 2N HCl. After extraction with EtOAc, the organic layers were dried and concentrated to give the product desired (600 mg, Yield 90%). LCMS (m/z): 200.1 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula of 3-(pyridin-4-yl)benzoic acid and what are its key spectroscopic characteristics?

A1: this compound (C12H9NO2) features a carboxylic acid group (-COOH) attached to the benzene ring at the meta position relative to a pyridyl group. This pyridyl group is connected to the benzene ring through its 4th position.

Q2: How does this compound contribute to the formation of coordination polymers?

A2: The structure of this compound, featuring both a carboxylic acid and a pyridine group, makes it an excellent ligand for the construction of coordination polymers. The carboxylic acid group can act as a bridge between metal centers, while the pyridine nitrogen can also potentially coordinate. This versatility allows for the creation of diverse architectures. For example, in several studies, the compound has been used to create 1D and 3D coordination polymers with various metal ions, including lanthanides [], copper [, ], manganese [], and nickel [].

Q3: How does the structure of this compound influence the properties of the resulting coordination polymers?

A3: The specific arrangement of the carboxylic acid and pyridine groups in this compound plays a crucial role in determining the final structure and properties of the coordination polymers.

    Q4: What are the potential applications of coordination polymers incorporating this compound?

    A4: The unique properties of coordination polymers derived from this compound lend themselves to various applications:

      Q5: Have computational methods been used to study this compound and its complexes?

      A5: Yes, computational chemistry has been employed to gain deeper insights into these systems. For instance, density functional theory (DFT) calculations were used to optimize the geometry of a manganese-based coordination polymer with this compound and to understand its magnetic properties []. Such calculations can provide valuable information about electronic structure, bonding, and other properties that can be challenging to obtain solely through experimental means.

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